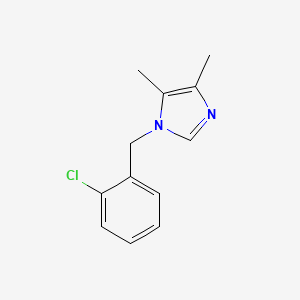
1-(2-Chlorobenzyl)-4,5-dimethylimidazole
Descripción general
Descripción
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2’-chlorobenzyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 4 and 5 of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole typically involves the alkylation of 4,5-dimethylimidazole with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted imidazoles are formed.
Oxidation Products: Imidazole N-oxides are the primary products.
Reduction Products: Reduced derivatives of the imidazole ring are obtained.
Aplicaciones Científicas De Investigación
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and certain cancers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparación Con Compuestos Similares
1-(2’-Chlorobenzyl)-4,5-dimethylimidazole can be compared with other similar compounds, such as:
Benzylimidazoles: These compounds have a benzyl group attached to the imidazole ring and exhibit similar chemical properties.
Chlorobenzyl Derivatives: Compounds with a chlorobenzyl group attached to different heterocycles or aromatic rings.
Dimethylimidazoles: Imidazoles with methyl groups at various positions on the ring.
Uniqueness: The presence of both the 2’-chlorobenzyl group and the 4,5-dimethyl groups in 1-(2’-Chlorobenzyl)-4,5-dimethylimidazole imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
352437-37-7 |
|---|---|
Fórmula molecular |
C12H13ClN2 |
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-4,5-dimethylimidazole |
InChI |
InChI=1S/C12H13ClN2/c1-9-10(2)15(8-14-9)7-11-5-3-4-6-12(11)13/h3-6,8H,7H2,1-2H3 |
Clave InChI |
DNVZPONGAIZRQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CC2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














